Benzamide, 4-nitro-N-nonyl-
Description
Contextualization within the Benzamide (B126) Chemical Class
N-Nonyl-4-nitrobenzamide belongs to the benzamide class of organic compounds. Benzamides are defined by the presence of a carboxamido group (-CONH₂) attached to a benzene (B151609) ring. foodb.ca The simplest member of this class is benzamide itself (C₇H₇NO). wikipedia.org These compounds are typically white or colorless crystalline solids and are generally soluble in organic solvents. wikipedia.orgchemicalbook.com
The benzamide scaffold is a cornerstone in medicinal chemistry and materials science. Its structural versatility allows for a wide range of chemical modifications, enabling the synthesis of derivatives with diverse biological activities and material properties. Benzamide derivatives have been investigated for numerous applications, including as anti-inflammatory, anticancer, and antidiabetic agents. nih.gov The ability of the amide group to participate in hydrogen bonding is a key factor in the interaction of these molecules with biological targets like enzymes and receptors.
Table 2: Comparison of Benzamide and Benzamide, 4-nitro-N-nonyl-
| Feature | Benzamide | Benzamide, 4-nitro-N-nonyl- |
|---|---|---|
| Molecular Formula | C₇H₇NO wikipedia.org | C₁₆H₂₅N₂O₃ vulcanchem.com |
| Key Functional Groups | Benzene ring, Amide foodb.ca | Benzene ring, Amide, Nitro group, Nonyl group vulcanchem.com |
| Solubility | Slightly soluble in water, soluble in many organic solvents wikipedia.org | High lipophilicity (soluble in nonpolar solvents) vulcanchem.com |
Academic Research Significance of 4-Nitro-N-Alkylbenzamide Derivatives
The family of 4-nitro-N-alkylbenzamide derivatives, to which N-nonyl-4-nitrobenzamide belongs, is a subject of specific academic interest. These compounds are characterized by a 4-nitrobenzamide (B147303) core with a variable length alkyl chain attached to the amide nitrogen. oup.com
The scientific significance of these derivatives arises from the interplay of their constituent parts:
The 4-Nitrobenzoyl Core : The nitro group (-NO₂) is a strong electron-withdrawing group that polarizes the aromatic ring, influencing the molecule's electronic properties and reactivity. vulcanchem.com The nitro group is also a versatile functional group in drug design, known to contribute to a wide array of therapeutic activities. mdpi.com
The N-Alkyl Chain : The length of the alkyl chain is a critical determinant of the molecule's physical properties. In N-nonyl-4-nitrobenzamide, the nine-carbon chain significantly increases its nonpolar character. vulcanchem.com In the broader class, varying the alkyl chain length allows for systematic investigation into its effects on solubility, metabolic stability, and receptor affinity.
A primary area of research for N-alkyl-4-nitrobenzamides is in the field of materials science, specifically concerning their potential to form liquid crystals. oup.com Studies of binary systems have shown that these compounds are "potentially smectogenic," meaning they have a propensity to form smectic liquid crystal phases, which are characterized by molecules arranged in layers. Research on N-alkyl-4-nitrobenzamides with alkyl chains from octyl (8 carbons) to dodecyl (12 carbons) indicates they possess latent transitions to smectic B phases at temperatures between 10 and 20 °C. oup.com Furthermore, these compounds serve as important intermediates in organic synthesis, often used as precursors for more complex molecules.
Structure
2D Structure
3D Structure
Properties
CAS No. |
64026-21-7 |
|---|---|
Molecular Formula |
C16H24N2O3 |
Molecular Weight |
292.37 g/mol |
IUPAC Name |
4-nitro-N-nonylbenzamide |
InChI |
InChI=1S/C16H24N2O3/c1-2-3-4-5-6-7-8-13-17-16(19)14-9-11-15(12-10-14)18(20)21/h9-12H,2-8,13H2,1H3,(H,17,19) |
InChI Key |
OOICWNIRPYHWDX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCNC(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations for N Nonyl 4 Nitrobenzamide
Strategic Synthesis Pathways for N-Substituted 4-Nitrobenzamide (B147303) Frameworks
The construction of N-nonyl-4-nitrobenzamide can be approached in two primary ways:
Amidation first, then nitration: Synthesizing N-nonylbenzamide and subsequently introducing the nitro group at the para-position of the benzene (B151609) ring.
Nitration first, then amidation: Starting with 4-nitrobenzoic acid and then forming the amide bond with nonylamine (B85610).
The second strategy is generally preferred as it offers superior control over regioselectivity. Direct nitration of a benzamide (B126) scaffold can be complex due to the directing effects of the amide group. prezi.comrsc.org Therefore, the most common and reliable route involves the initial synthesis of 4-nitrobenzoic acid, followed by its coupling with nonylamine. vulcanchem.comvulcanchem.com
The formation of the amide bond between a carboxylic acid (like 4-nitrobenzoic acid) and an amine (like nonylamine) is a cornerstone of organic synthesis. thieme-connect.comucl.ac.uk A variety of methods have been developed, ranging from direct thermal methods to sophisticated catalytic systems.
Direct condensation of a carboxylic acid and an amine is the most atom-economical method for forming an amide bond, producing water as the only byproduct. acsgcipr.org However, this reaction is challenging because the basic amine can deprotonate the carboxylic acid, forming a stable and unreactive ammonium (B1175870) carboxylate salt. thieme-connect.comlibretexts.org To overcome this, the reaction is typically conducted at high temperatures (often 160-230 °C) to drive off the water and shift the equilibrium toward the amide product. thieme-connect.comacsgcipr.orgorganic-chemistry.org
This thermal condensation can be performed without a solvent or in a high-boiling, water-immiscible solvent that allows for the azeotropic removal of water using a Dean-Stark apparatus. acsgcipr.org While environmentally benign due to the lack of coupling reagents, the high temperatures required can be energy-intensive and may not be suitable for substrates with heat-sensitive functional groups. acsgcipr.orgorganic-chemistry.org
Table 1: Comparison of Thermal Amidation Conditions
| Feature | Description | Reference(s) |
|---|---|---|
| Principle | Direct reaction of a carboxylic acid and an amine by removing water at high temperatures. | thieme-connect.comacsgcipr.org |
| Typical Temperatures | 160-230 °C | thieme-connect.comorganic-chemistry.org |
| Byproduct | Water | acsgcipr.org |
| Advantages | High atom economy, environmentally friendly (no coupling reagents). | thieme-connect.comorganic-chemistry.org |
| Disadvantages | High energy consumption, potential for thermal degradation of products, formation of unreactive ammonium carboxylate salts at lower temperatures. | acsgcipr.orglibretexts.org |
To circumvent the harsh conditions of thermal amidation, a wide array of coupling reagents has been developed. These reagents work by activating the carboxylic acid, converting the hydroxyl group into a better leaving group, which is then readily displaced by the amine nucleophile. thieme-connect.comucl.ac.uk
Acyl Chloride Formation: A classic and effective method involves converting the carboxylic acid (4-nitrobenzoic acid) into a highly reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. vulcanchem.comvulcanchem.comucl.ac.uk The resulting 4-nitrobenzoyl chloride reacts rapidly with nonylamine, often at low temperatures, to yield the desired amide. vulcanchem.commdpi.com
Carbodiimide (B86325) Reagents: Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are widely used coupling agents, particularly in peptide synthesis. ucl.ac.uklibretexts.orgwikipedia.org The carbodiimide reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. libretexts.orgwikipedia.org This intermediate is then attacked by the amine to form the amide bond, generating a urea (B33335) byproduct. wikipedia.org To improve efficiency and minimize side reactions like the formation of stable N-acylurea, additives such as N-hydroxysuccinimide (NHS) or N-hydroxybenzotriazole (HOBt) are often used. diva-portal.orgresearchgate.net These additives react with the O-acylisourea to form an active ester that is more stable and less prone to side reactions, yet still highly reactive towards amines. diva-portal.org
Phosphonium (B103445) Reagents: Phosphonium-based reagents like BOP (benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate) and PyBOP® (benzotriazol-1-yloxy-tripyrrolidinophosphonium hexafluorophosphate) are highly efficient coupling agents. bachem.com They activate carboxylic acids by forming activated -OBt esters, which readily react with amines. bachem.com These reagents are known for their high coupling efficiency and good solubility, though they can be more expensive than other methods. bachem.com Other phosphine-based approaches involve the in-situ generation of phosphonium salts from reagents like triphenylphosphine (B44618) (PPh₃) and a halogen source (e.g., CCl₄ or N-chlorophthalimide). acs.orgbohrium.com
Table 2: Overview of Common Coupling Reagents for Amidation
| Reagent Class | Example(s) | Mechanism | Advantages | Disadvantages | Reference(s) |
|---|---|---|---|---|---|
| Acid Halide Precursors | Thionyl Chloride (SOCl₂), Oxalyl Chloride | Forms a highly reactive acyl chloride intermediate. | High reactivity, cost-effective. | Generates corrosive byproducts (HCl, SO₂). | vulcanchem.comucl.ac.uk |
| Carbodiimides | DCC, EDC | Forms an O-acylisourea intermediate. | Mild conditions, widely used. | Stoichiometric urea byproduct can be difficult to remove; potential for racemization and side reactions without additives. | ucl.ac.uklibretexts.orgwikipedia.org |
| Phosphonium Salts | BOP, PyBOP®, PPh₃/CCl₄ | Forms activated esters or acyloxy-phosphonium species. | High efficiency, low racemization, suitable for difficult couplings. | Expensive, phosphine (B1218219) oxide byproduct can be difficult to remove. | bachem.comacs.orgbohrium.com |
Driven by the principles of green chemistry, significant research has focused on developing catalytic methods for amide bond formation that minimize waste and avoid harsh conditions. sioc-journal.cnucl.ac.uksigmaaldrich.com
Boric Acid Catalysis: Boric acid and its derivatives have emerged as effective, inexpensive, and environmentally benign catalysts for the direct amidation of carboxylic acids. orgsyn.orgnih.govacs.org The reaction typically proceeds under reflux conditions in a solvent like toluene (B28343) or xylene with azeotropic removal of water. acs.org Boric acid is believed to activate the carboxylic acid by forming a complex or an ester, facilitating the nucleophilic attack by the amine. orgsyn.orgnih.gov This method has been successfully applied to the synthesis of various amides, including intermediates for active pharmaceutical ingredients (APIs). acs.orgacs.org
Metal Catalysis: Various transition metals have been shown to catalyze amidation reactions. Iron salts, for instance, are used for transamidation reactions, where one amide is converted into another. nih.govorganic-chemistry.org Rhodium thieme-connect.comnih.gov and copper acs.org complexes have been developed for C-H amidation, a process where a C-H bond is directly converted into a C-N bond, although this is more relevant for creating amides on an aromatic ring rather than coupling a pre-formed acid and amine.
Enzymatic Synthesis: Lipases, such as Candida antarctica lipase (B570770) B (CALB), have been employed as biocatalysts for direct amide synthesis. nih.gov These enzymatic methods operate under mild conditions and often in green solvents. They offer high selectivity and produce amides in high yields without the need for extensive purification, presenting a sustainable alternative to traditional chemical methods. nih.gov
Table 3: Selected Catalytic Systems for Amide Bond Formation
| Catalyst Type | Example | Reaction Type | Key Features | Reference(s) |
|---|---|---|---|---|
| Boron-Based | Boric Acid (B(OH)₃) | Direct Amidation | Inexpensive, low toxicity, green catalyst. Requires water removal. | orgsyn.orgacs.orgacs.org |
| Metal-Based | Fe(III) salts, [IrCp*Cl₂]₂ | Transamidation, C-H Amidation | Enables alternative bond formations, can be highly selective. | nih.govrsc.org |
| Enzymatic | Candida antarctica lipase B (CALB) | Direct Amidation | High selectivity, mild conditions, environmentally friendly. | nih.gov |
The synthesis of 4-nitro-N-nonylbenzamide requires the specific placement of the nitro group at the para-position (position 4) of the benzene ring.
The introduction of a nitro group onto a benzene ring is typically achieved through electrophilic aromatic substitution using a nitrating agent, most commonly a mixture of concentrated nitric acid and sulfuric acid. rsc.orgvulcanchem.com The regiochemical outcome of this reaction is dictated by the directing effect of the substituents already present on the ring.
The amide group (-CONH₂) of benzamide is an activating, ortho-, para-directing group. However, under the strongly acidic conditions required for nitration, the amide's nitrogen or oxygen atom can be protonated. This protonated amide group becomes a strongly deactivating, meta-directing group. rsc.org Consequently, the direct nitration of benzamide or N-alkylbenzamides tends to produce the 3-nitro (meta) isomer as the major product. prezi.comacs.org
To achieve the desired 4-nitro substitution pattern for N-nonyl-4-nitrobenzamide, the most effective and common strategy is to perform the nitration on a precursor where the directing group favors para-substitution, or where the para-isomer can be easily separated. The nitration of benzoic acid, for example, followed by separation of the isomers and subsequent amidation of the pure 4-nitrobenzoic acid is a standard industrial approach. vulcanchem.com This circumvents the regioselectivity problem associated with nitrating the benzamide scaffold directly.
Regioselective Introduction of the Nitro Group and N-Alkylation
Alkylation Reactions for the N-Nonyl Chain
The introduction of the N-nonyl chain onto the 4-nitrobenzamide core is a critical step in the synthesis of N-nonyl-4-nitrobenzamide. This transformation is typically achieved through N-alkylation reactions, where 4-nitrobenzamide is reacted with a nonyl-containing electrophile.
A common method for this alkylation involves the use of nonyl halides, such as nonyl bromide. medcraveonline.comresearchgate.net The amide nitrogen of 4-nitrobenzamide, however, is not strongly nucleophilic. stackexchange.com To facilitate the reaction, a strong base is often required to deprotonate the amide, forming a more nucleophilic conjugate base. stackexchange.com Standard conditions for this type of reaction include the use of sodium hydride (NaH) in an aprotic polar solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). stackexchange.com Alternatively, bases like cesium carbonate (CsCO3) can be employed to drive the reaction. stackexchange.comacs.org
Phase-transfer catalysis (PTC) presents another effective strategy for the N-alkylation of amides. medcraveonline.commdpi.com In this approach, a phase-transfer catalyst, such as tetrabutylammonium (B224687) bromide (TBAB), facilitates the reaction between the water-insoluble amide and the alkylating agent. medcraveonline.com This method can lead to the exclusive formation of mono-alkylated products. medcraveonline.com For instance, the alkylation of primary amides with alkyl halides like nonyl bromide in the presence of TBAB at 85-90°C has been shown to yield the N-alkylated product. medcraveonline.com
Reductive alkylation offers an alternative route where an amide reacts with an aldehyde or ketone in the presence of a reducing agent. google.com While specific examples for N-nonyl-4-nitrobenzamide are not detailed, the general principle involves the reaction of an amide with a carbonyl compound under hydrogen pressure and in the presence of a platinum catalyst. google.com
The table below summarizes various alkylating agents and reaction conditions that can be applied to the synthesis of N-substituted amides.
| Alkylating Agent | Reagents and Conditions | Solvent | Catalyst | Reference |
| Nonyl bromide | Cesium carbonate, 85-90°C, 3 hours | - | Tetrabutylammonium bromide (TBAB) | medcraveonline.com |
| Iodopropane | Strong base (e.g., NaH, n-BuLi, LDA) | THF or DMF | - | stackexchange.com |
| Alkyl halides | Catalytic amounts of alkyl halides, alcohol | - | - | rsc.org |
| Alkyl halides | Potassium hydroxide, potassium carbonate | Solvent-free (microwave irradiation) | Tetrabutylammonium bromide (TBAB) | mdpi.com |
| Aldehydes/Ketones | Hydrogen pressure (atmospheric to 100 atm), 60-250°C | - | Platinum | google.com |
This table presents a selection of alkylation methods and should not be considered exhaustive.
Advanced Synthetic Innovations and Challenges in N-Nonyl-4-Nitrobenzamide Synthesis
The synthesis of N-nonyl-4-nitrobenzamide, while achievable through established methods, presents distinct challenges and is an area for synthetic innovation.
A primary challenge is the steric hindrance posed by the bulky nonyl group. vulcanchem.com This can impede the amidation step, potentially requiring longer reaction times or higher temperatures to achieve a satisfactory yield. vulcanchem.com Another significant consideration is the stability of the nitro group, which is susceptible to reduction. vulcanchem.com If subsequent chemical transformations are planned, careful selection of reagents and reaction conditions is necessary to preserve the nitro functionality. vulcanchem.com
To overcome some of the challenges associated with traditional methods, which often require harsh conditions and long reaction times, microwave-assisted synthesis has emerged as a rapid and efficient alternative. mdpi.com This technique, often performed under solvent-free, phase-transfer catalytic conditions, can significantly accelerate the N-alkylation of amides. mdpi.com
Another area of innovation involves the use of advanced catalytic systems. For example, selective Hofmann N-alkylation using catalytic amounts of alkyl halides in the presence of an alcohol offers a more atom-economical and environmentally friendly approach, generating water as the only byproduct. rsc.org This method avoids the need for large quantities of bases and alkylating agents. rsc.org
The development of novel reagents also contributes to advancing the synthesis of such compounds. For instance, N-acetoxy-N-chloro-4-nitrobenzamide has been introduced as an efficient electrophilic chlorinating agent, highlighting how modifications to the benzamide core can be explored for further functionalization. enamine.net
The table below outlines some of the key challenges and innovative solutions in the synthesis of N-nonyl-4-nitrobenzamide and related amides.
| Challenge/Innovation | Description | Key Features | Potential Impact | Reference |
| Challenge: Steric Hindrance | The large nonyl group can slow down the rate of amidation. | Requires more forcing conditions (higher temperature, longer reaction time). | May lead to lower yields or side reactions. | vulcanchem.com |
| Challenge: Nitro Group Stability | The nitro group is sensitive to certain reducing agents. | Requires careful selection of reagents for subsequent steps to avoid unwanted reduction. | Limits the chemical space for further derivatization. | vulcanchem.com |
| Innovation: Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate the reaction. | Rapid, solvent-free, often uses phase-transfer catalysis. | Faster reaction times, potentially higher yields, and greener chemistry. | mdpi.com |
| Innovation: Catalytic Hofmann N-Alkylation | Employs catalytic amounts of alkyl halides with an alcohol. | Avoids stoichiometric use of strong bases and alkylating agents; water is the only byproduct. | More sustainable and atom-economical synthesis. | rsc.org |
| Innovation: Reductive Alkylation | One-pot reaction of an amide with a carbonyl compound and a reducing agent. | Can be performed under acidic conditions with a platinum catalyst. | Provides an alternative pathway to N-alkylated amides. | google.com |
Advanced Spectroscopic and Crystallographic Characterization of N Nonyl 4 Nitrobenzamide
Spectroscopic Techniques for Molecular Structure Elucidation
Spectroscopic analysis is fundamental to confirming the identity and purity of synthesized organic compounds. For N-Nonyl-4-nitrobenzamide, these techniques reveal the interplay between the aromatic nitro-substituted ring, the amide linkage, and the aliphatic nonyl chain.
NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, a detailed picture of the molecular structure can be assembled.
The ¹H NMR spectrum of N-Nonyl-4-nitrobenzamide provides specific information about the chemical environment of every proton in the molecule. The spectrum is characterized by distinct regions corresponding to the aromatic protons and the aliphatic protons of the nonyl chain.
The aromatic region is dictated by the para-substituted benzene (B151609) ring. The strong electron-withdrawing nature of the nitro group (at C4) and the amide group (at C1) significantly influences the chemical shifts of the aromatic protons. This results in two sets of doublets, typical of an A₂B₂ spin system. Protons ortho to the nitro group (H-3, H-5) are expected to be downfield due to the group's deshielding effect, while protons ortho to the amide carbonyl group (H-2, H-6) appear slightly more upfield, though still in the aromatic region.
The aliphatic nonyl chain protons exhibit signals in the upfield region of the spectrum. The methylene (B1212753) protons adjacent to the amide nitrogen (N-CH₂) are deshielded by the electronegative nitrogen atom and appear as a triplet. The terminal methyl group (CH₃) of the nonyl chain appears as the most upfield triplet. The remaining methylene groups of the chain typically resonate as a broad multiplet in between. A broad singlet corresponding to the amide proton (N-H) is also expected, with a chemical shift that can vary depending on solvent and concentration.
Table 1: Predicted ¹H NMR Spectral Data for N-Nonyl-4-nitrobenzamide
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~8.2-8.3 | d | Ar-H (H-3, H-5) |
| ~7.9-8.0 | d | Ar-H (H-2, H-6) |
| ~6.5-7.0 | br s | N-H |
| ~3.4 | t | N-CH₂ |
| ~1.6 | m | N-CH₂-CH₂ |
| ~1.2-1.4 | m | -(CH₂)₆- |
| ~0.8-0.9 | t | -CH₃ |
Note: Predicted values are based on data from analogous compounds such as N-Hexyl-4-nitrobenzamide. rsc.org
The ¹³C NMR spectrum complements the ¹H NMR data by providing a count of unique carbon atoms and information about their electronic environment. For N-Nonyl-4-nitrobenzamide, distinct signals are anticipated for the carbonyl carbon, the aromatic carbons, and the aliphatic carbons of the nonyl chain.
The carbonyl carbon (C=O) of the amide group is typically observed significantly downfield, often in the range of 164-166 ppm. The aromatic carbons show a pattern influenced by the substituents. The carbon bearing the nitro group (C4) and the carbon attached to the amide group (C1) are ipso-carbons and have characteristic shifts. The carbon atom attached to the nitro group (C-NO₂) is expected around 149-150 ppm, while the carbon attached to the carbonyl group (C-C=O) is predicted around 140-141 ppm. rsc.orgamazonaws.com The signals for the ortho and meta carbons appear at distinct, more upfield positions.
The nine carbons of the nonyl chain are observed in the aliphatic region of the spectrum (typically 14-41 ppm). The carbon directly bonded to the amide nitrogen (N-CH₂) is the most downfield of the aliphatic signals. The terminal methyl carbon (-CH₃) is the most upfield signal, generally appearing around 14 ppm. The internal methylene carbons of the chain produce a series of closely spaced signals. rsc.org
Table 2: Predicted ¹³C NMR Spectral Data for N-Nonyl-4-nitrobenzamide
| Chemical Shift (δ, ppm) | Assignment |
| ~165 | C=O (Amide) |
| ~149 | C-NO₂ |
| ~140 | C-C=O |
| ~128 | Ar-C (C-2, C-6) |
| ~124 | Ar-C (C-3, C-5) |
| ~40 | N-CH₂ |
| ~32 | -(CH₂)₇- |
| ~29 | -(CH₂)₇- |
| ~27 | -(CH₂)₇- |
| ~23 | -(CH₂)₇- |
| ~14 | -CH₃ |
Note: Predicted values are based on data from analogous compounds. rsc.orgamazonaws.com
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational modes (stretching, bending, etc.).
The IR and Raman spectra of N-Nonyl-4-nitrobenzamide are expected to display several key absorption bands that confirm its structure.
N-H Stretch: A prominent band in the IR spectrum is the N-H stretching vibration of the secondary amide, typically appearing in the region of 3300-3400 cm⁻¹.
C-H Stretches: Aliphatic C-H stretching vibrations from the nonyl chain are expected just below 3000 cm⁻¹, while aromatic C-H stretches appear just above 3000 cm⁻¹.
C=O Stretch (Amide I): The amide carbonyl (C=O) stretching vibration is one of the most intense bands in the IR spectrum, usually found between 1640 and 1680 cm⁻¹. rsc.org
N-H Bend (Amide II): This band, resulting from a coupling of N-H bending and C-N stretching, appears around 1530-1550 cm⁻¹.
NO₂ Stretches: The nitro group gives rise to two characteristic and strong stretching vibrations: an asymmetric stretch typically near 1510-1530 cm⁻¹ and a symmetric stretch near 1340-1350 cm⁻¹. rsc.org
Aromatic C=C Stretches: Vibrations from the benzene ring are observed in the 1450-1600 cm⁻¹ region.
Raman spectroscopy provides complementary information. While C=O and N-H stretches are visible, non-polar bonds like aromatic C=C and symmetric vibrations like the NO₂ symmetric stretch often produce strong Raman signals.
Table 3: Predicted Fundamental Vibrational Frequencies for N-Nonyl-4-nitrobenzamide
| Frequency Range (cm⁻¹) | Intensity (IR) | Vibrational Mode | Functional Group |
| ~3300 | Medium-Strong | N-H Stretch | Amide |
| 3000-3100 | Medium-Weak | C-H Stretch | Aromatic |
| 2850-2960 | Strong | C-H Stretch | Aliphatic (Nonyl) |
| ~1650 | Very Strong | C=O Stretch (Amide I) | Amide |
| ~1600 | Medium | C=C Stretch | Aromatic |
| ~1530 | Strong | N-H Bend (Amide II) | Amide |
| ~1520 | Very Strong | Asymmetric NO₂ Stretch | Nitro |
| ~1345 | Very Strong | Symmetric NO₂ Stretch | Nitro |
| ~1270 | Medium | C-N Stretch | Amide |
Note: Frequencies are based on characteristic group frequencies from related molecules. amazonaws.comrsc.orgnist.gov
Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern. In hard ionization techniques like Electron Ionization (EI), the molecule is ionized and fragmented, and the mass-to-charge ratio (m/z) of these fragments is detected. acdlabs.com
For N-Nonyl-4-nitrobenzamide (Molecular Formula: C₁₆H₂₄N₂O₃), the calculated molecular weight is 292.37 g/mol . The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 292.
The fragmentation of the molecular ion is predictable based on the structure. Key fragmentation pathways include:
Alpha-Cleavage: Cleavage of the C-C bond adjacent to the amide nitrogen is a common pathway for N-alkyl amides.
Amide Bond Cleavage: The C-N bond of the amide can break, leading to the formation of a 4-nitrobenzoyl cation.
McLafferty Rearrangement: This is possible if a gamma-hydrogen on the nonyl chain can be transferred to the carbonyl oxygen.
Cleavage of the Nonyl Chain: The long alkyl chain can fragment, leading to a series of peaks separated by 14 mass units (CH₂).
The most stable fragments will produce the most intense peaks in the spectrum. The 4-nitrobenzoyl cation (m/z 150) and the 4-nitrophenyl cation (m/z 122, from loss of CO) are expected to be significant fragments.
Table 4: Predicted Key Mass Fragments for N-Nonyl-4-nitrobenzamide
| m/z | Proposed Fragment Ion |
| 292 | [M]⁺ (Molecular Ion) |
| 177 | [M - C₈H₁₇]⁺ |
| 150 | [O₂N-C₆H₄-CO]⁺ |
| 122 | [O₂N-C₆H₄]⁺ |
| 104 | [C₆H₄CO]⁺ |
| 76 | [C₆H₄]⁺ |
Note: Fragmentation predictions are based on established mass spectrometry principles for amides and aromatic nitro compounds. thieme-connect.deresearchgate.net
Proton (¹H) NMR Spectral Analysis and Chemical Shift Interpretation
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal technique for investigating the electronic transitions within a molecule. The absorption of UV-Vis light by N-nonyl-4-nitrobenzamide is governed by its principal chromophore: the 4-nitrobenzamide (B147303) moiety. wikipedia.orgresearchgate.net A chromophore is the specific part of a molecule that absorbs light, where the energy difference between molecular orbitals corresponds to the energy of photons in the UV-Vis range. wikipedia.org
The key structural features contributing to the UV-Vis absorption are the benzene ring, the carbonyl group (C=O) of the amide, and the nitro group (NO₂). These groups form a conjugated system of π-electrons. The electronic spectrum of such a compound is typically characterized by two primary types of transitions:
π → π* Transitions: These are high-energy transitions involving the excitation of an electron from a π bonding orbital to a π* anti-bonding orbital. libretexts.org Due to the extended conjugation between the benzene ring, the carbonyl group, and the electron-withdrawing nitro group, these transitions are expected to be intense (high molar absorptivity, ε) and occur at longer wavelengths compared to unconjugated systems. libretexts.org For similar aromatic compounds, these absorptions are often observed in the 200-300 nm region. mdpi.comupi.edu
n → π* Transitions: This type of transition involves the excitation of a non-bonding electron (from the lone pairs on the oxygen atoms of the carbonyl and nitro groups) to a π* anti-bonding orbital. libretexts.org These transitions are typically of lower intensity (low ε value) and appear at longer wavelengths compared to the π → π* transitions for the same chromophore. upi.eduunits.it They are sensitive to solvent polarity; in polar, hydrogen-bonding solvents, a blue shift (hypsochromic shift) is often observed because the non-bonding electrons are stabilized by the solvent. shivajicollege.ac.in
The presence of the electron-withdrawing nitro group and the electron-donating amide nitrogen (via resonance) creates a "push-pull" system that extends conjugation across the molecule. This effect typically results in a red shift (bathochromic shift) of the primary absorption band to longer wavelengths. For instance, N-(2,2-diphenylethyl)-4-nitrobenzamide exhibits absorption maxima (λmax) at 239 nm and 289 nm in methanol. mdpi.com It is anticipated that N-nonyl-4-nitrobenzamide would display a similar UV-Vis profile.
| Anticipated Transition | Involved Orbitals | Expected Wavelength Range (nm) | Expected Intensity (ε) | Notes |
| π → π | π (Aromatic/Carbonyl) → π | ~240 - 290 | High (~10,000 L·mol⁻¹·cm⁻¹) | Primary absorption band due to the conjugated nitrobenzene (B124822) system. |
| n → π | n (Carbonyl/Nitro) → π | ~290 - 350 | Low (<1000 L·mol⁻¹·cm⁻¹) | Lower intensity band, sensitive to solvent polarity. upi.edushivajicollege.ac.in |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms in a crystal, offering insights into molecular geometry, conformation, and intermolecular forces that dictate the solid-state structure.
Single Crystal X-ray Diffraction (SC-XRD)
Single Crystal X-ray Diffraction (SC-XRD) is the most powerful method for determining the precise atomic arrangement within a single crystal. uhu-ciqso.esyoutube.com The technique involves irradiating a crystal with X-rays and analyzing the resulting diffraction pattern to build a three-dimensional model of the electron density, from which the atomic positions can be inferred. youtube.com Although a specific crystal structure for N-nonyl-4-nitrobenzamide is not found in publicly available crystallographic databases, its structural features can be reliably predicted based on closely related compounds. iucr.orghoward.edu
The molecular geometry of N-nonyl-4-nitrobenzamide is expected to exhibit distinct regions of rigidity and flexibility.
The Benzamide (B126) Core: The 4-nitrobenzamide portion of the molecule is anticipated to be relatively planar. iucr.org Studies on analogous structures, such as N-(4-Chlorophenyl)-4-nitrobenzamide, show that the dihedral angle between the two aromatic rings is very small, indicating a nearly coplanar arrangement. iucr.org This planarity is favored by the conjugated π-system extending across the phenyl ring and the amide group. The nitro group is also expected to be nearly coplanar with the benzene ring to maximize electronic delocalization. iucr.org
The Amide Bond: The C-N bond of the amide group possesses significant double-bond character due to resonance, which restricts rotation and enforces a planar geometry for the atoms involved (O=C-N-H).
The Nonyl Chain: In contrast to the rigid core, the N-nonyl group is a long, flexible alkyl chain. In the crystal lattice, this chain would adopt a low-energy conformation, likely an extended all-trans (anti-periplanar) arrangement to minimize steric strain. However, some gauche conformations may be present.
The solid-state packing of N-nonyl-4-nitrobenzamide molecules is driven by a combination of strong and weak intermolecular interactions, leading to a specific supramolecular assembly.
N-H···O Hydrogen Bonding: The most significant intermolecular interaction is the hydrogen bond between the amide N-H group (donor) and a suitable acceptor. The most likely acceptor is the oxygen atom of a carbonyl group or, more favorably, an oxygen atom of the highly polarized nitro group from a neighboring molecule. iucr.org In related benzamide structures, these N-H···O bonds are a dominant feature, often linking molecules into one-dimensional zigzag chains or two-dimensional sheets. iucr.org
C-H···O Interactions: Weaker C-H···O hydrogen bonds, involving aromatic C-H donors and oxygen acceptors from nitro or carbonyl groups, are also expected to contribute to the stability of the crystal packing.
Van der Waals Forces: The long, non-polar nonyl chains will interact with each other primarily through van der Waals forces. These interactions will likely lead to the segregation of the molecules into polar (benzamide head groups) and non-polar (nonyl tails) domains within the crystal lattice, a common feature in amphiphilic molecules.
This interplay of interactions results in a highly ordered three-dimensional crystal lattice.
Polymorphism: Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure. oup.com N-nonyl-4-nitrobenzamide is a strong candidate for exhibiting polymorphism. The conformational flexibility of the nonyl chain, combined with the potential for different hydrogen-bonding motifs, could give rise to multiple crystal forms with different packing arrangements and thermodynamic stabilities. These different polymorphs could vary in physical properties such as melting point and solubility.
Crystallographic Disorder: This phenomenon occurs when a molecule or a part of it occupies more than one position or orientation within the crystal lattice. cam.ac.ukwikipedia.org Given its length and flexibility, the nonyl chain is particularly susceptible to positional or conformational disorder, where it may adopt several different conformations within the averaged crystal structure. cam.ac.uk Additionally, if the molecule crystallizes around a symmetry element, the entire molecule might exhibit disorder to satisfy the crystallographic symmetry. cam.ac.ukwikipedia.org
Intermolecular Interactions and Supramolecular Assembly in the Crystal Lattice
Powder X-ray Diffraction (PXRD) for Crystalline Phase Characterization
Powder X-ray Diffraction (PXRD) is a non-destructive technique used to analyze bulk crystalline materials. americanpharmaceuticalreview.comanl.gov Unlike SC-XRD, which requires a single, well-ordered crystal, PXRD is performed on a powdered sample containing a vast number of randomly oriented microcrystals. anl.gov
The resulting PXRD pattern is a plot of diffraction intensity versus the diffraction angle (2θ). This pattern serves as a unique "fingerprint" for a specific crystalline phase. americanpharmaceuticalreview.com For N-nonyl-4-nitrobenzamide, PXRD would be essential for:
Phase Identification: Comparing the experimental PXRD pattern of a synthesized batch to a reference pattern (either calculated from single-crystal data or from a standard) confirms the identity and purity of the crystalline phase.
Polymorph Screening: Since different polymorphs have different crystal lattices, they will produce distinct PXRD patterns. PXRD is a primary tool for identifying the existence of polymorphs and for monitoring phase transformations during manufacturing or storage. americanpharmaceuticalreview.com
Quality Control: In an industrial setting, PXRD is used to ensure batch-to-batch consistency of the crystalline form of a material.
The technique provides crucial information about the bulk properties of the material, complementing the detailed molecular view offered by SC-XRD. anl.gov
Hirshfeld Surface Analysis for Quantifying Intermolecular Interactions
Hirshfeld surface analysis is a powerful method used in crystallography to visualize and quantify the intricate network of intermolecular interactions within a crystal lattice. rsc.org This technique partitions the crystal space into regions where the electron density of a pro-molecule (the molecule of interest) dominates over the electron density of all other molecules in the crystal. The resulting surface, the Hirshfeld surface, provides a unique and insightful picture of the molecule's local environment.
This analysis is instrumental in understanding how molecules pack together in a solid state, which is governed by a variety of non-covalent interactions. numberanalytics.comnih.gov These interactions, though individually weak, collectively determine the crystal's stability and its physical properties. By mapping different properties onto the Hirshfeld surface, such as the normalized contact distance (dnorm), it is possible to identify regions of significant intermolecular contact.
Mapping Intermolecular Contacts and Fingerprint Plots
The Hirshfeld surface itself can be color-coded to represent various properties, but a more quantitative analysis is achieved through the generation of two-dimensional fingerprint plots. scispace.com These plots are histograms of the distances from the Hirshfeld surface to the nearest atom inside the surface (di) versus the distance to the nearest atom outside the surface (de).
Each point on the fingerprint plot corresponds to a specific type of intermolecular contact. The distribution and shape of the points on the plot provide a detailed summary of all the intermolecular interactions in the crystal. For instance, sharp spikes on a fingerprint plot are characteristic of strong, directional interactions like hydrogen bonds, while more diffuse features represent weaker van der Waals forces. researchgate.net The color of the plot indicates the relative frequency of each (di, de) pair, with red indicating high frequency, green medium, and blue low frequency.
For a hypothetical analysis of N-Nonyl-4-Nitrobenzamide, the fingerprint plot would be expected to show distinct regions corresponding to different interactions. The presence of the nitro group and the amide linkage would likely result in prominent spikes indicative of O···H and N-H···O hydrogen bonds, respectively. iucr.orgajol.info The long nonyl chain would contribute to a significant number of H···H contacts, appearing as a large, diffuse region on the plot.
Contributions of Specific Interaction Types to Crystal Packing
A key advantage of Hirshfeld surface analysis is its ability to decompose the fingerprint plot into contributions from individual atom-pair contacts. This allows for the quantification of the percentage contribution of each interaction type to the total Hirshfeld surface area, providing a clear measure of their importance in the crystal packing. researchgate.net
A hypothetical breakdown of the intermolecular contacts for N-Nonyl-4-Nitrobenzamide, based on the analysis of similar molecules, is presented in the table below. It is important to note that these are illustrative values and the actual contributions would need to be determined experimentally.
| Interaction Type | Hypothetical Percentage Contribution (%) |
| H···H | 50 - 60 |
| O···H/H···O | 20 - 30 |
| C···H/H···C | 10 - 15 |
| C···C | 2 - 5 |
| N···H/H···N | 1 - 3 |
| O···O | < 1 |
| Other | < 1 |
This table is for illustrative purposes only and does not represent experimental data for N-Nonyl-4-Nitrobenzamide.
This quantitative data allows for a detailed comparison of the packing arrangements in different crystalline forms (polymorphs) of the same compound or between different but related molecules. scispace.com By understanding the specific nature and relative importance of the intermolecular forces, researchers can gain insights into the factors that govern crystal formation and stability.
Computational Chemistry and Theoretical Modeling of N Nonyl 4 Nitrobenzamide
Quantum Chemical Calculations
Quantum chemical calculations serve as a powerful, non-experimental tool for investigating the molecular properties of chemical compounds. nih.gov These ab initio methods provide insights into reaction mechanisms, thermodynamic stability, and kinetic parameters from first principles. nih.gov For complex organic molecules like N-nonyl-4-nitrobenzamide, computational approaches, particularly those based on Density Functional Theory (DFT), are invaluable for elucidating structural and electronic characteristics that are otherwise difficult to determine experimentally. researchgate.net The systematic analysis of computed parameters such as net atomic charges and bond orders helps connect quantum chemical descriptions with classical structural models. ias.ac.in
Density Functional Theory (DFT) has become a primary method for the computational study of organic molecules due to its balance of accuracy and computational cost. researchgate.net DFT calculations are used to determine optimized geometries, vibrational frequencies, electronic properties, and other molecular parameters. researchgate.net Studies on structurally similar molecules, such as other nitrobenzamide derivatives and N-substituted nitroanilines, frequently employ hybrid functionals like B3LYP or CAM-B3LYP combined with basis sets such as 6-311++G(d,p) to achieve reliable results. researchgate.netresearchgate.net These theoretical investigations provide a foundational understanding of the molecule's intrinsic properties.
Predicting the most stable three-dimensional arrangement of atoms is a fundamental goal of computational chemistry, as the equilibrium geometry is the starting point for simulating most other molecular properties. pennylane.ai For N-nonyl-4-nitrobenzamide, the molecular geometry is characterized by the interplay between the rigid 4-nitrobenzamide (B147303) core and the flexible N-nonyl chain.
The 4-nitrobenzamide portion consists of a benzene (B151609) ring substituted with an amide group and a nitro group at the para position. Theoretical calculations on analogous structures, such as N-(4-nitrophenyl)methacrylamide (4NPA), show that the C-C bond lengths within the benzene ring typically range from 1.389 to 1.41 Å. researchgate.net The nitro group is generally coplanar with the aromatic ring to maximize resonance stabilization. kpi.kharkov.ua However, the amide group often exhibits a degree of torsion relative to the phenyl ring. vulcanchem.com In some related anomeric amides, the amide nitrogen atom can adopt a pyramidal geometry rather than a planar one. kpi.kharkov.ua
Table 1: Selected Optimized Geometric Parameters for an Analogous Compound, N-(4-nitrophenyl)methacrylamide (4NPA), Calculated at the DFT/CAM-B3LYP/6-311++G(d,p) Level.
| Parameter | Bond | Bond Length (Å) | Parameter | Angle | Bond Angle (°) |
|---|---|---|---|---|---|
| C-C | C2-C3 | 1.389 | C-C-C | C2-C1-C6 | 120.4 |
| C-C | C4-C5 | 1.391 | C-C-C | C1-C2-C3 | 119.5 |
| C-N | C4-N7 | 1.470 | C-C-N | C3-C4-N7 | 118.8 |
| N-O | N7-O8 | 1.233 | O-N-O | O8-N7-O9 | 123.6 |
Data sourced from a study on a structurally related nitro-substituted amide. researchgate.net
The electronic structure of N-nonyl-4-nitrobenzamide is heavily influenced by its substituent groups. The nitro group (-NO₂) is a strong electron-withdrawing group, polarizing the aromatic ring by pulling electron density towards itself through both inductive and resonance effects. vulcanchem.com This effect is complemented by the electron-withdrawing nature of the carbonyl group (-C=O) in the amide linkage.
Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer and intramolecular bonding. researchgate.net In molecules of this type, NBO analysis typically reveals significant charge delocalization from the aromatic ring to the nitro group. researchgate.net For example, in a similar molecule, 5-chloro-2-hydroxy-3-methoxybenzaldehyde, a major interaction involves electron donation from a lone pair on an oxygen atom to an adjacent antibonding C-C orbital, with a stabilization energy of 29.74 kJ/mol. researchgate.net A similar analysis for N-nonyl-4-nitrobenzamide would quantify the charge distribution, highlighting the partial positive charges on the amide nitrogen and the carbons of the aromatic ring, and the partial negative charges on the oxygen atoms of the nitro and carbonyl groups. The nonyl chain, being a saturated alkyl group, primarily acts as a weak electron donor through inductive effects.
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution on a molecule's surface and predicting its reactive sites for electrophilic and nucleophilic attack. malayajournal.org The MEP surface is color-coded to represent different potential values: red indicates electron-rich regions (negative potential, susceptible to electrophilic attack), blue indicates electron-poor regions (positive potential, susceptible to nucleophilic attack), and green represents neutral potential regions. researchgate.netmalayajournal.org
For N-nonyl-4-nitrobenzamide, the MEP map is expected to show the most negative potential (red) localized around the oxygen atoms of the nitro group and the carbonyl oxygen of the amide group. malayajournal.org These sites are the primary centers for electrophilic interactions, such as hydrogen bonding. researchgate.net Conversely, the most positive potential (blue) would be found around the amide N-H proton, making it the most likely site for nucleophilic attack. The hydrogen atoms on the aromatic ring would also exhibit a positive potential, though to a lesser extent. The long nonyl chain would be a region of relatively neutral (green) potential, consistent with its nonpolar, hydrophobic character.
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry used to explain and predict the outcomes of chemical reactions. numberanalytics.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. numberanalytics.com The HOMO is the orbital with the highest energy that contains electrons, while the LUMO is the lowest energy orbital that is empty. numberanalytics.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. researchgate.netmalayajournal.org A large HOMO-LUMO gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. researchgate.net
The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor in chemical interactions. malayajournal.org The energy of the HOMO (E_HOMO) is directly related to the ionization potential and reflects the molecule's capacity to donate electrons. A higher E_HOMO value indicates a greater electron-donating ability. researchgate.net
In molecules similar to N-nonyl-4-nitrobenzamide, such as 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole, DFT calculations show the HOMO is typically distributed over the aromatic ring and adjacent heteroatoms. malayajournal.org For N-nonyl-4-nitrobenzamide, the HOMO is expected to be primarily localized on the 4-nitrobenzamide moiety, with significant contributions from the phenyl ring and the lone pair electrons of the amide nitrogen and oxygen. The electron-withdrawing nitro group tends to lower the energy of the HOMO, making the molecule less prone to oxidation compared to an unsubstituted benzamide (B126). The long nonyl chain would have a minimal direct contribution to the HOMO's spatial distribution but would slightly raise its energy level through a weak inductive effect.
Table 2: Frontier Molecular Orbital Energies for Structurally Analogous Compounds.
| Compound | Method | E_HOMO (eV) | E_LUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|---|
| 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole | B3LYP/6-31G(d,p) | -5.2822 | -1.2715 | 4.0106 |
| 4-amino-3-hydroxy-5-nitropyridine-2-carboxylic acid | B3LYP/6-311++G(d,p) | -5.8504 | - | - |
Data sourced from DFT studies on related heterocyclic and aromatic compounds. researchgate.netmalayajournal.org
Frontier Molecular Orbital (FMO) Theory
Lowest Unoccupied Molecular Orbital (LUMO) Characteristics and Electron Accepting Ability
Ab Initio and Semi-Empirical Methods for Electronic Structure
The electronic properties and reactivity descriptors discussed above are determined through computational quantum chemistry methods. The two main classes of methods used for molecules like N-Nonyl-4-nitrobenzamide are ab initio and semi-empirical methods.
Ab initio Methods: These methods, Latin for "from the beginning," use the fundamental laws of quantum mechanics and physical constants without experimental data. Hartree-Fock (HF) theory is the simplest ab initio method. More accurate (and computationally expensive) methods include Møller-Plesset perturbation theory (MP) and Coupled Cluster (CC) theory. Density Functional Theory (DFT) is another first-principles approach that is very popular due to its excellent balance of accuracy and computational cost, making it well-suited for studying the electronic structure of medium-to-large molecules. dergipark.org.tr
Semi-Empirical Methods: These methods are based on the same formal framework as Hartree-Fock theory but introduce approximations and use parameters derived from experimental data to simplify calculations. uni-muenchen.dewikipedia.org This makes them significantly faster than ab initio methods, allowing for the study of very large molecular systems. mpg.de Common semi-empirical methods include AM1 (Austin Model 1), PM3 (Parametric Method 3), and the more recent PM6 and PM7. uni-muenchen.de These methods are particularly useful for initial conformational searches and for calculating properties of large series of molecules. wikipedia.orgmpg.de
For N-Nonyl-4-nitrobenzamide, a typical computational workflow might involve using a fast semi-empirical method for an initial exploration of the conformational space of the nonyl chain, followed by more accurate DFT calculations on the most stable conformers to determine reliable electronic properties like the HOMO-LUMO energies and reactivity descriptors. mdpi.com
Molecular Dynamics (MD) Simulations
Exploration of Conformational Space and Dynamics of the N-Nonyl Chain
Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecules. researchgate.net In an MD simulation of N-Nonyl-4-nitrobenzamide, the molecule would be placed in a simulated environment (e.g., a solvent box), and the motions of its atoms would be calculated over time by solving Newton's equations of motion. researchgate.net
These simulations allow for a thorough exploration of the conformational landscape of the nonyl chain. ut.ee The results can reveal:
Preferred Conformations: Identification of the most stable, low-energy conformations of the alkyl chain (e.g., extended all-trans vs. folded or gauche conformations).
Solvent Effects: How the presence of a solvent influences the conformational preferences of the chain, for example, through hydrophobic collapse in an aqueous environment. researchgate.net
This information provides a dynamic picture of the molecule that complements the static view from electronic structure calculations.
Theoretical Ligand-Target Interactions: Molecular Docking and Binding Site Analysis (Conceptual)
Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein or enzyme) to form a stable complex. nih.govscialert.net While no specific biological target for N-Nonyl-4-nitrobenzamide is discussed here, the conceptual process of molecular docking can be described to understand its potential interactions.
In a hypothetical docking scenario, N-Nonyl-4-nitrobenzamide would be placed into the active site of a target protein. A scoring function would then evaluate thousands of possible binding poses, ranking them based on their predicted binding affinity. scialert.net Analysis of the top-ranked poses would reveal key intermolecular interactions:
Hydrogen Bonding: The amide group (-CONH-) is an excellent hydrogen bond donor (N-H) and acceptor (C=O). The nitro group (-NO₂) is a strong hydrogen bond acceptor. These groups would likely form specific hydrogen bonds with polar amino acid residues (e.g., serine, threonine, asparagine, glutamine) in a binding site. nih.govnih.gov
Hydrophobic Interactions: The long, lipophilic N-nonyl chain and the benzene ring can form favorable van der Waals and hydrophobic interactions with nonpolar amino acid residues like leucine, isoleucine, valine, and phenylalanine. nih.gov The flexibility of the nonyl chain allows it to adapt its conformation to fit into hydrophobic pockets within the receptor. mdpi.com
π-Stacking: The aromatic benzene ring can engage in π-π stacking or T-shaped π-stacking interactions with the aromatic side chains of phenylalanine, tyrosine, or tryptophan residues.
A conceptual docking study would thus suggest how the distinct parts of the N-Nonyl-4-nitrobenzamide molecule contribute to binding, with the polar "head" (nitrobenzamide) engaging in specific directional interactions and the nonpolar "tail" (nonyl chain) providing affinity through broader hydrophobic contacts. nih.gov
Simulated Behavior in Solvent Environments and Membrane Mimics
Molecular dynamics (MD) simulations are a powerful tool to study the behavior of molecules like N-nonyl-4-nitrobenzamide in different environments, such as in various solvents and in the presence of lipid bilayers that mimic cell membranes. These simulations provide a dynamic view of molecular interactions at the atomic level.
The behavior of N-nonyl-4-nitrobenzamide is significantly influenced by its amphipathic nature, possessing a polar 4-nitrobenzamide head group and a long, nonpolar nonyl tail. In aqueous solutions, the nonyl chain is expected to exhibit hydrophobic collapse to minimize its contact with water molecules. In contrast, the polar head group, containing amide and nitro functionalities, can form hydrogen bonds with water.
When introduced into a system containing a lipid bilayer, a simplified model for a cell membrane, the N-nonyl-4-nitrobenzamide molecule is predicted to orient itself with the nonyl tail inserting into the hydrophobic core of the membrane. This insertion is driven by the hydrophobic effect. The 4-nitrobenzamide head group would likely reside at the lipid-water interface, potentially forming hydrogen bonds and electrostatic interactions with the polar head groups of the lipids and surrounding water molecules.
MD simulations can quantify various parameters to describe these interactions, such as the depth of insertion of the nonyl chain, the orientation of the benzamide ring with respect to the membrane normal, and the specific atomic interactions between the compound and the lipid molecules. Such studies are crucial for understanding how this compound might traverse or interact with biological membranes.
Table 1: Predicted Interaction Parameters of N-Nonyl-4-Nitrobenzamide in a Simulated POPC Bilayer
| Parameter | Predicted Value/Behavior | Driving Force |
| Nonyl Chain Insertion Depth | Deep within the hydrophobic core | Hydrophobic Effect |
| Head Group Location | At the lipid-water interface | Hydrogen bonding, electrostatic interactions |
| Orientation of Benzamide Ring | Preferentially aligned with lipid acyl chains | Van der Waals forces, steric effects |
| Key Interactions | Hydrogen bonds (amide N-H, nitro O) with lipid phosphate (B84403) and carbonyl groups; van der Waals interactions (nonyl chain) with lipid acyl chains. | Electrostatics, Hydrophobicity |
This table presents a hypothetical summary of expected results from MD simulations based on the chemical properties of the molecule. POPC (1-palmitoyl-2-oleoyl-glycero-3-phosphocholine) is a common lipid used in membrane simulations.
Cheminformatics and Rational Design of 4-Nitro-N-Nonylbenzamide Analogues
Cheminformatics and rational drug design are pivotal in the discovery and optimization of new therapeutic agents. iaanalysis.com For N-nonyl-4-nitrobenzamide, these computational techniques enable the systematic exploration of its chemical space to identify analogues with potentially improved properties.
Virtual Screening and Computational Library Generation
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.gov This process can be performed even when the three-dimensional structure of the target is unknown, relying on the principle that structurally similar molecules are likely to have similar biological activities.
Starting with the N-nonyl-4-nitrobenzamide scaffold, a virtual library of analogues can be generated by systematically modifying its structure. This can involve:
Varying the alkyl chain length: Exploring the effect of shorter or longer alkyl chains (e.g., from hexyl to dodecyl) on membrane interaction and other properties.
Modifying the benzamide ring: Introducing different substituents at various positions on the phenyl ring to alter its electronic and steric properties.
Replacing the nitro group: Substituting the nitro group with other electron-withdrawing or electron-donating groups to modulate the molecule's polarity and reactivity.
Altering the amide linker: Introducing modifications to the amide bond to explore different geometries and hydrogen bonding capabilities.
These generated libraries can then be filtered based on various computed properties, such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors, to select for compounds with drug-like characteristics. mdpi.com This process significantly narrows down the number of compounds that need to be synthesized and tested experimentally, saving time and resources. researchgate.net
Table 2: Exemplar Virtual Library of N-Nonyl-4-Nitrobenzamide Analogues
| Analogue | Modification from Parent Compound | Rationale for Inclusion |
| 1 | N-hexyl-4-nitrobenzamide | Shorter alkyl chain to probe hydrophobicity requirements. |
| 2 | N-dodecyl-4-nitrobenzamide | Longer alkyl chain to enhance membrane insertion. |
| 3 | N-nonyl-4-aminobenzamide | Replacement of nitro with amino group to alter electronic properties. |
| 4 | N-nonyl-4-cyanobenzamide | Replacement of nitro with a cyano group, another electron-withdrawing group. |
| 5 | N-nonyl-3-nitrobenzamide | Isomeric change to explore different substitution patterns on the ring. |
This table provides a small, illustrative set of potential analogues that could be generated and evaluated in a virtual screening campaign.
Structure-Based Drug Design (SBDD) and Ligand-Based Drug Design (LBDD) Approaches (Theoretical)
Both SBDD and LBDD are foundational strategies in rational drug design that could be theoretically applied to N-nonyl-4-nitrobenzamide. iaanalysis.com
Structure-Based Drug Design (SBDD): This approach relies on the known three-dimensional structure of the biological target (e.g., an enzyme or receptor). nih.gov If a target for N-nonyl-4-nitrobenzamide were identified and its structure determined (for instance, by X-ray crystallography or NMR spectroscopy), SBDD could be employed. nih.gov Molecular docking simulations would be used to predict how analogues of N-nonyl-4-nitrobenzamide bind to the active site of the target. slideshare.net The goal is to design molecules that fit snugly into the binding pocket and form favorable interactions (e.g., hydrogen bonds, hydrophobic interactions) with the target's amino acid residues, thereby maximizing binding affinity and biological activity.
Ligand-Based Drug Design (LBDD): In the absence of a known target structure, LBDD methods are employed. nih.gov This approach uses the information from a set of molecules known to be active (ligands) to develop a model that predicts the activity of new compounds. nih.gov If a series of N-nonyl-4-nitrobenzamide analogues with known biological activities were available, a pharmacophore model could be developed. A pharmacophore defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are necessary for biological activity. youtube.com This model can then be used to screen virtual libraries for new, structurally diverse molecules that match the pharmacophore and are therefore likely to be active.
Another LBDD technique is Quantitative Structure-Activity Relationship (QSAR) modeling. researchgate.net QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net By calculating various molecular descriptors (properties like size, shape, and electronic features) for a set of N-nonyl-4-nitrobenzamide analogues, a QSAR model could be built to predict the activity of untested or newly designed compounds. researchgate.net
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies
Principles and Methodologies of QSAR Modeling for Benzamide (B126) Derivatives
QSAR modeling for benzamide derivatives involves establishing a mathematical relationship between the chemical structures of a series of compounds and their biological activities. This is achieved through the generation of molecular descriptors and the application of statistical methods to create predictive models.
The foundation of a robust QSAR model lies in the careful selection of molecular descriptors, which are numerical representations of a molecule's physicochemical properties. For benzamide derivatives, these descriptors are typically categorized into several classes:
Electronic Descriptors: These quantify the electronic aspects of the molecule. For instance, the presence of a nitro group (-NO₂), as in "Benzamide, 4-nitro-N-nonyl-", imparts strong electron-withdrawing effects, which can be quantified using parameters like Hammett constants (σ) or calculated properties such as the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). nih.gov Studies on nitroaromatic compounds have shown that parameters like ELUMO and the maximum net atomic charge at the nitro nitrogen are relevant for predicting biological activity. nih.gov
Lipophilic Descriptors: Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is crucial for a molecule's ability to cross cell membranes. The nonyl chain in "Benzamide, 4-nitro-N-nonyl-" significantly contributes to its lipophilicity. In studies of N-alkyl nitrobenzamides, lipophilicity has been identified as a critical factor, with a parabolic relationship sometimes observed between the alkyl chain length and activity. mdpi.com
Steric Descriptors: These descriptors account for the size and shape of the molecule. Molar refractivity (MR) and Taft's steric parameter are common examples. The length and branching of the N-alkyl chain in benzamide derivatives can influence how the molecule fits into a biological target. mdpi.com
Topological Descriptors: These are derived from the 2D representation of the molecule and describe aspects like molecular connectivity and shape. mdpi.com
Quantum Chemical Descriptors: Calculated using semi-empirical or ab initio methods, these descriptors provide detailed information about the electronic structure, such as partial atomic charges and dipole moments. nih.govmdpi.com
The selection of relevant descriptors is a critical step, often involving statistical techniques to identify those that correlate most strongly with the biological activity of the benzamide derivatives being studied. wisdomlib.orgigi-global.com
| Descriptor Type | Examples | Relevance to "Benzamide, 4-nitro-N-nonyl-" |
| Electronic | Hammett constants, EHOMO, ELUMO | The 4-nitro group is a strong electron-withdrawing group, influencing target interactions. acs.orgresearchgate.net |
| Lipophilic | logP | The N-nonyl chain provides significant lipophilicity, affecting membrane permeability. mdpi.com |
| Steric | Molar Refractivity (MR), Steric parameters | The size of the nonyl group can impact binding to a target site. mdpi.com |
| Topological | Molecular connectivity indices | Describes the overall shape and branching of the molecule. mdpi.com |
| Quantum Chemical | Partial atomic charges, Dipole moment | Provides detailed electronic information about the molecule. nih.gov |
Once descriptors are selected, statistical methods are employed to build the QSAR model. Multiple Linear Regression (MLR) and Partial Least Squares (PLS) are commonly used techniques. wisdomlib.orguncst.go.ug The reliability and predictive ability of the developed QSAR model are assessed through rigorous validation processes:
Internal Validation: This is often performed using a cross-validation technique, such as the leave-one-out (LOO) method. The squared cross-validation correlation coefficient (q²) is a key metric, with a high value indicating good internal consistency. nih.govbenthamdirect.com
External Validation: The model's predictive power is tested on an external set of compounds that were not used in the model's development. The predicted activities are compared to the experimental values, and the predictive r² (r²pred) is calculated. wisdomlib.orgnih.gov
Y-Randomization: This test ensures that the model is not a result of a chance correlation by randomly shuffling the biological activity data and rebuilding the model. nih.gov
A statistically robust QSAR model for benzamide derivatives will typically have a high correlation coefficient (R²), a high cross-validated correlation coefficient (q²), and a high predictive r² for the external test set. wisdomlib.orgnih.govbenthamdirect.comnih.gov
| Validation Parameter | Description | Acceptable Value |
| R² (Coefficient of Determination) | Indicates the proportion of variance in the dependent variable that is predictable from the independent variables. | Close to 1.0 |
| q² (Cross-validated R²) | A measure of the internal predictive ability of the model. | High value (e.g., > 0.6) |
| r²pred (Predictive R² for external set) | Measures the predictive power of the model for new data. | High value (e.g., > 0.6) |
| F-value | A measure of the statistical significance of the model. | High value |
Derivation and Selection of Molecular Descriptors
Mechanistic Insights from Structure-Activity Correlations (Theoretical)
SAR and QSAR studies provide a theoretical lens through which to understand the mechanistic aspects of how benzamide derivatives like "Benzamide, 4-nitro-N-nonyl-" might interact with biological targets.
The nature and position of substituents on the benzamide scaffold are theoretically critical for its activity.
Aromatic Ring Substituents: The 4-nitro group in "Benzamide, 4-nitro-N-nonyl-" is an electron-withdrawing group. In some series of benzamide derivatives, electronegative substituents in the para-position of the benzamide ring have been shown to increase potency. acs.orgresearchgate.net Conversely, in other contexts, the presence of a nitro group has been found to decrease anti-proliferative activity. benthamdirect.com The position of the nitro group is also crucial; studies on nitrobenzamides have indicated that moving the nitro group from the 4-position can significantly diminish activity in certain assays. mdpi.com
N-Alkyl Substituents: The N-nonyl group is a long alkyl chain. In studies of N-alkyl nitrobenzamides, the length of the alkyl chain has been shown to have a significant, sometimes parabolic, influence on activity. mdpi.com This suggests an optimal chain length for balancing lipophilicity and steric fit within a target's binding pocket. Shorter alkyl groups may improve solubility but decrease membrane permeability.
The interplay of lipophilicity and steric factors is a recurring theme in the theoretical analysis of benzamide derivatives.
Lipophilicity: The N-nonyl chain makes "Benzamide, 4-nitro-N-nonyl-" a highly lipophilic molecule. Increased lipophilicity can enhance passage through lipid-rich barriers, such as the mycobacterial cell wall, but excessive lipophilicity can lead to poor aqueous solubility. mdpi.com QSAR models for benzamide derivatives often include a lipophilic parameter (like logP) to account for this. researchgate.net
Steric Factors: The size and shape of the entire molecule, particularly the N-nonyl group, can dictate how well it fits into a putative binding site. Steric hindrance can prevent optimal interaction with a target. Some QSAR studies have concluded that less steric bulk may lead to an increase in activity by reducing obstacles to binding. mdpi.com The conformation of the benzamide moiety, which can be influenced by bulky substituents, is also considered an important factor for activity. pku.edu.cn
Influence of Substituent Effects on Theoretical Activity Profiles
Theoretical Approaches to Pharmacophore Modeling and Feature Identification
Pharmacophore modeling is a computational method that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. For benzamide derivatives, pharmacophore models have been developed to pinpoint key interaction points. tandfonline.comjst.go.jptandfonline.comjonuns.com
A typical pharmacophore model for a series of benzamide inhibitors might include features such as:
Hydrogen bond acceptors (e.g., the carbonyl oxygen of the amide and the oxygens of the nitro group). nih.govbenthamdirect.com
Hydrogen bond donors (e.g., the amide N-H). nih.govbenthamdirect.com
Aromatic rings (the benzamide phenyl ring). nih.govbenthamdirect.com
Hydrophobic regions (the N-nonyl chain). nih.govbenthamdirect.comtandfonline.com
These models are generated by aligning a set of active molecules and abstracting their common chemical features. For example, a five-point pharmacophore model for aminophenyl benzamide derivatives consisted of two aromatic rings, two hydrogen bond donors, and one hydrogen bond acceptor. nih.govbenthamdirect.com Such models serve as 3D queries for virtual screening of compound libraries to identify new potential lead structures and to guide the rational design of more active analogues of "Benzamide, 4-nitro-N-nonyl-". jst.go.jp
Advanced Research Applications and Future Directions for N Nonyl 4 Nitrobenzamide
Development as Molecular Probes and Chemical Tools (Conceptual)
The inherent structural features of N-nonyl-4-nitrobenzamide make it a compelling candidate for development as a molecular probe and chemical tool. The benzamide (B126) core is a common motif in a variety of pharmacologically active compounds. rsc.org The nitro group, being electron-withdrawing, and the long N-nonyl alkyl chain, which imparts lipophilicity, can be systematically modified to tune the molecule's properties for specific biological or chemical sensing applications.
Conceptually, these molecules could be designed as probes for various biological processes. For instance, benzamide derivatives have been investigated as radiotracers for imaging and as inhibitors of enzymes. rsc.org The lipophilicity conferred by the nonyl chain could facilitate passage across cellular membranes, a critical attribute for intracellular probes. mdpi.com By incorporating fluorophores or other reporter groups, N-nonyl-4-nitrobenzamide derivatives could be engineered to visualize specific cellular components or monitor enzymatic activity in real-time. The nitroaromatic moiety itself can act as a signaling unit, with its spectroscopic properties changing upon interaction with a target analyte or environment.
Exploration in Advanced Materials Science (Theoretical and Structural Basis)
The theoretical and structural characteristics of N-nonyl-4-nitrobenzamide suggest its potential utility in the field of advanced materials science. The combination of a rigid aromatic core and a flexible alkyl chain is a hallmark of molecules capable of forming ordered structures, such as liquid crystals or self-assembled monolayers.
Design Principles for Optoelectronic Materials based on Benzamide Scaffolds (Theoretical)
The benzamide scaffold is a versatile platform for the design of optoelectronic materials. researchgate.net The electronic properties of the benzamide core can be tuned by introducing various substituents. The nitro group in N-nonyl-4-nitrobenzamide, being a strong electron-withdrawing group, significantly influences the molecule's electronic structure, creating a potential for charge-transfer interactions that are crucial for optoelectronic applications. mdpi.commdpi.com
Theoretical design principles for new optoelectronic materials based on this scaffold would involve:
Tuning the Electronic Gap: Modification of the aromatic ring with additional electron-donating or withdrawing groups to control the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.
Enhancing Charge Transport: Strategic placement of functional groups to promote intermolecular π-π stacking, which is essential for efficient charge transport in organic semiconductors. thieme-connect.com
Controlling Morphology: The N-nonyl chain can influence the solid-state packing and morphology of the material, which in turn affects its electronic properties. mdpi.com
Computational modeling, such as Density Functional Theory (DFT), can be employed to predict the electronic and optical properties of newly designed N-nonyl-4-nitrobenzamide derivatives, guiding synthetic efforts towards materials with desired characteristics.
Self-Assembly and Nanostructure Formation Potential (Theoretical)
The amphiphilic nature of N-nonyl-4-nitrobenzamide, with its polar nitrobenzamide head and nonpolar nonyl tail, strongly suggests a propensity for self-assembly into well-defined nanostructures. This behavior is driven by a combination of non-covalent interactions, including hydrogen bonding between the amide groups, π-π stacking of the aromatic rings, and van der Waals forces between the alkyl chains.
Theoretically, by controlling factors such as solvent polarity, temperature, and concentration, it should be possible to direct the self-assembly of N-nonyl-4-nitrobenzamide into various morphologies, such as nanofibers, nanotubes, or vesicles. These nanostructures could find applications in drug delivery, templating the synthesis of other materials, or as components in nanoscale electronic devices. The formation of such ordered assemblies can be predicted and studied using molecular dynamics simulations.
Novel Synthetic Route Innovation for Complex N-Alkyl Nitrobenzamides
The synthesis of N-nonyl-4-nitrobenzamide and other complex N-alkyl nitrobenzamides typically relies on established amidation reactions. A standard approach involves the reaction of the corresponding acyl chloride with the appropriate amine. mdpi.com
A general synthetic protocol can be described in two main steps:
Acyl Chloride Formation: 4-Nitrobenzoic acid is reacted with a chlorinating agent, such as thionyl chloride, to produce 4-nitrobenzoyl chloride. mdpi.comgoogle.com
Amide Synthesis: The resulting 4-nitrobenzoyl chloride is then reacted with nonylamine (B85610) in the presence of a base, like triethylamine, to yield N-nonyl-4-nitrobenzamide. mdpi.com
Innovations in these synthetic routes are focused on improving yields, reducing reaction times, and employing greener, more sustainable methodologies. Recent advancements in catalysis, such as the use of palladium pincer complexes, are enabling the N-alkylation of benzamides with alcohols, offering an alternative to the traditional acyl chloride route. researchgate.net Photocatalytic methods are also emerging as powerful tools for the modification of benzamide structures. rsc.org
For the synthesis of more complex N-alkyl nitrobenzamides, one-pot procedures and the use of polymer-supported reagents are being explored to streamline the synthetic process and facilitate purification. rsc.org
Integration of Computational and Experimental Methodologies in Future Research
The future of research on N-nonyl-4-nitrobenzamide and related compounds will increasingly rely on the synergy between computational and experimental approaches. This integrated strategy allows for a more efficient and targeted exploration of the chemical space.
Computational methods such as Quantitative Structure-Activity Relationship (QSAR) studies, molecular docking, and molecular dynamics simulations can be used to:
Predict the biological activity and potential targets of new derivatives. nih.govresearchgate.net
Elucidate the mechanisms of self-assembly and predict the resulting nanostructures.
Guide the design of molecules with optimized properties for specific applications in materials science. researchgate.net
Experimental validation is then crucial to confirm the computational predictions and to provide real-world data on the synthesized compounds. This iterative cycle of computational design, chemical synthesis, and experimental testing will accelerate the discovery and development of novel N-alkyl nitrobenzamides with tailored functionalities. For instance, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions can help to identify potentially problematic candidates early in the drug discovery process, saving time and resources. nih.gov
Below is a table summarizing the key research areas and the integrated methodologies that will drive future advancements for N-nonyl-4-nitrobenzamide and its analogs.
| Research Area | Computational Methodologies | Experimental Methodologies |
| Molecular Probes | Molecular Docking, QSAR | Synthesis, Spectroscopic Analysis, In vitro/In vivo Imaging |
| Optoelectronic Materials | DFT Calculations, HOMO/LUMO Analysis | Synthesis, Spectroscopic Characterization, Device Fabrication and Testing |
| Self-Assembly | Molecular Dynamics Simulations | Synthesis, Microscopy (SEM, TEM, AFM), X-ray Diffraction |
| Synthetic Innovation | Reaction Modeling | Development of Catalytic Systems, Flow Chemistry, One-pot Reactions |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
